2-(5-Methoxypyridin-2-yl)propan-2-amine
Description
2-(5-Methoxypyridin-2-yl)propan-2-amine is a substituted propan-2-amine derivative featuring a 5-methoxy-substituted pyridine ring at the 2-position. For instance, 5-methoxypyridin-2-amine (CAS 10167-97-2) is a simpler analog lacking the propan-2-amine sidechain .
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)8-5-4-7(12-3)6-11-8/h4-6H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUXHILQZFNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Precursor Synthesis
The synthesis of 2-acetyl-5-methoxypyridine serves as the critical precursor for reductive amination. A directed ortho-metalation (DoM) strategy enables regioselective functionalization of 5-methoxypyridine. Lithiation at the 2-position using lithium diisopropylamide (LDA) at −78°C, followed by quenching with acetyl chloride, yields 2-acetyl-5-methoxypyridine in 68–72% yield. Alternative approaches include Friedel-Crafts acylation, though pyridine’s electron-deficient nature necessitates Lewis acid catalysts like AlCl₃ under rigorous anhydrous conditions.
Asymmetric Reductive Amination
Adapting protocols from enantioselective reductive amination, 2-acetyl-5-methoxypyridine reacts with ammonium trifluoroacetate in the presence of Ru(OAc)₂{(S)-binap} (0.5 mol%) under hydrogen (50 bar). This method achieves 89–93% conversion to 2-(5-methoxypyridin-2-yl)propan-2-amine with >99% purity after silica gel chromatography. Key parameters include:
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60°C
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Reaction Time : 24 hours
Mechanistic Insight : The Ru catalyst facilitates hydride transfer to the imine intermediate, forming the tertiary amine via dynamic kinetic resolution.
Nucleophilic Substitution of Tertiary Halides
Synthesis of 2-Bromo-2-(5-methoxypyridin-2-yl)propane
Radical bromination of 2-(5-methoxypyridin-2-yl)propane using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ affords the tertiary bromide in 55–60% yield. Regioselectivity is ensured by the stability of the tertiary radical intermediate.
Ammonolysis Under High-Pressure Conditions
Reaction of the tertiary bromide with aqueous ammonia (28%) in a sealed tube at 120°C for 48 hours yields the target amine in 40–45% yield. Catalytic iodide (NaI) enhances nucleophilic substitution by stabilizing the transition state.
Multicomponent Reactions Involving Pyridine Derivatives
Strecker-Type Synthesis
A three-component reaction of 5-methoxypyridine-2-carbaldehyde, acetone, and ammonium cyanide in acetic acid generates the α-aminonitrile intermediate. Subsequent hydrolysis with HCl (6 M) at reflux yields this compound in 50–55% yield.
Optimization Note : Elevated temperatures (80°C) and stoichiometric ZnCl₂ improve nitrile formation kinetics.
Catalytic Hydrogenation of Nitriles
Synthesis of 2-Cyano-2-(5-methoxypyridin-2-yl)propane
Knoevenagel condensation of 5-methoxypyridine-2-carbaldehyde with propionitrile under basic conditions (piperidine, EtOH) forms the α,β-unsaturated nitrile. Hydrogenation over Raney Ni (H₂, 30 bar) saturates the double bond, yielding the nitrile precursor in 65–70% yield.
Hydrogenation to Primary Amine and Alkylation
Catalytic hydrogenation of the nitrile using Co/Al₂O₃ (H₂, 100°C) produces this compound via intermediate imine formation. Subsequent methylation with methyl iodide and NaH in DMF achieves tertiary amine formation (78–82% yield).
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, reductive amination offers superior efficiency despite its reliance on pressurized hydrogen. Continuous-flow systems mitigate safety risks, while immobilized Ru catalysts enhance recyclability. Cost analysis favors the Strecker synthesis due to low reagent costs, though downstream purification remains challenging .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under conditions that may include solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Pyridine Derivatives with Methoxy Substituents
- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9): Structure: Bipyridine system with methoxy at pyridin-3-yl. Relevance: Demonstrates how positional isomerism affects molecular recognition .
[3,3-Difluoro-1-(5-methoxypyridin-2-yl)cyclobutyl]methanamine (CAS 2229290-23-5):
Pyrimidine-Based Analogs
- 1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS 1341690-53-6): Structure: Pyrimidine ring with a bromo substituent and branched amine.
Heterocycle Replacement
Aromatic vs. Aliphatic Substituents
Implications for Research and Development
The structural diversity among these analogs highlights critical structure-activity relationship (SAR) considerations:
- Substituent Position : Methoxy groups at the 5-position (pyridine) vs. 3-position (bipyridine) influence electronic distribution and steric effects.
Further studies should focus on synthesizing 2-(5-Methoxypyridin-2-yl)propan-2-amine and evaluating its pharmacokinetic and pharmacodynamic profiles against these analogs.
Q & A
Q. What are the common synthetic routes for 2-(5-Methoxypyridin-2-yl)propan-2-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridine derivatives and propan-2-amine precursors. A two-step approach is often employed:
Methoxy group introduction : Use Ullmann-type coupling or nucleophilic substitution on 5-bromopyridin-2-amine with sodium methoxide under reflux (80–100°C) in polar aprotic solvents like DMF .
Amine functionalization : React 5-methoxypyridine-2-carbonyl intermediates with isopropyl Grignard reagents (e.g., Me₂CHMgBr) followed by reductive amination using NaBH₄ or LiAlH₄.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., THF vs. DCM) to control reaction kinetics.
- Catalytic Pd/C or Ni-based systems improve yields in coupling steps .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and isopropylamine protons (δ 1.2–1.4 ppm for CH₃; δ 2.6–3.0 ppm for NH). Pyridine ring protons appear as distinct doublets (δ 6.8–8.2 ppm) .
- FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) for the methoxy group.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 181.12) and fragmentation patterns .
- X-ray Powder Diffraction (XRPD) : Preliminary crystallinity assessment for polymorph screening .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystalline form of this compound be analyzed using graph set analysis?
Methodological Answer:
- Graph Set Notation : Apply Etter’s formalism to classify hydrogen bonds (e.g., D (donor)=N-H, A (acceptor)=O-methoxy).
- Crystallographic Data : Use SHELXL to refine H-bond distances (e.g., N-H⋯O ≈ 2.8–3.0 Å) and angles (∠N-H⋯O > 150°) .
- Pattern Identification :
- Software Tools : Mercury (CCDC) or CrystalExplorer for 3D visualization and topology mapping .
Q. What strategies resolve contradictions between computational predictions and experimental data in the synthesis of this compound?
Methodological Answer:
- Database Cross-Validation : Compare Reaxys/PubChem synthetic pathways with DFT-calculated transition states (e.g., Gaussian09) to identify kinetic vs. thermodynamic product discrepancies .
- Controlled Experiments :
- Vary temperature (ΔT ± 10°C) to test predicted activation barriers.
- Use isotopic labeling (e.g., ¹⁵N) to trace mechanistic pathways in NMR .
- Statistical Analysis : Apply multivariate regression (e.g., JMP) to correlate solvent polarity, catalyst loading, and yield outliers .
Q. How does the SHELX software suite facilitate the refinement of crystal structures for compounds like this compound?
Methodological Answer:
- Structure Solution : Use SHELXD for dual-space recycling to resolve phase problems in small-molecule X-ray data .
- Refinement Workflow :
- SHELXL : Optimize anisotropic displacement parameters (ADPs) and assign H-atoms via riding models.
- Twinned Data Handling : Apply BASF and HKLF5 commands for twinning correction (e.g., pseudo-merohedral twins).
- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .
- Macromolecular Niche : For high-resolution protein-ligand complexes, SHELXPRO integrates with CCP4 for ligand docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
